molecular formula C12H18 B8483305 p-(2-Methylbutyl)toluene

p-(2-Methylbutyl)toluene

Cat. No.: B8483305
M. Wt: 162.27 g/mol
InChI Key: XPCLINDRYZAPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-(2-Methylbutyl)toluene is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-4-(2-methylbutyl)benzene

InChI

InChI=1S/C12H18/c1-4-10(2)9-12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3

InChI Key

XPCLINDRYZAPTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.05 Mol of p-methyl benzyl chloride and 0.05 mol of sec.-butyl chloride were dissolved in 100 ml. of toluene. The solution obtained was added dropwise to a toluene solution containing 0.1 mol of potassium metal with thorough stirring while obtaining the temperature of the solution at 20° to 30°C. After the addition, the temperature of the solution was raised to 50°C. with thorough stirring to complete the reaction. After the reaction, the product became black violet, and a white powder was precipitated. The resultant product containing the unreacted matter and by-products was distilled to afford 3-methyl-4-(p-tolyl) butane. The resulting product was used in the following Examples.
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Synthesis routes and methods III

Procedure details

To 162 mmols of p-xylene were added 7 mmols of n-butyl lithium and 9 mmols of N,N,N',N'-tetramethylethylenediamine, and the mixture was stirred at room temperature for 2 hours, whereupon it turned brilliant orange. The resulting product was placed in an autoclave, and at the same time, 143 mmols of 1-butene was introduced into it. When they were reacted at 80° to 100°C. at an initial pressure of 15 Kg/cm2, the pressure of the inside of the autoclave decreased gradually. After reacting for 5 hours, 3-methyl-4-(p-tolyl) butane was obtained in a selectivity of about 90%. This compound was distilled under reduced pressure to purity it. The resulting product was used in the following Examples.
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